molecular formula C16H16ClNO3 B8505695 3-Chloro-2-(2,4-dimethylphenoxy)-1,4-dimethyl-5-nitrobenzene CAS No. 89749-36-0

3-Chloro-2-(2,4-dimethylphenoxy)-1,4-dimethyl-5-nitrobenzene

Cat. No. B8505695
CAS RN: 89749-36-0
M. Wt: 305.75 g/mol
InChI Key: WUWUPKWNUSIFFB-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,4-dimethylphenoxy)-1,4-dimethyl-5-nitrobenzene is a useful research compound. Its molecular formula is C16H16ClNO3 and its molecular weight is 305.75 g/mol. The purity is usually 95%.
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properties

CAS RN

89749-36-0

Product Name

3-Chloro-2-(2,4-dimethylphenoxy)-1,4-dimethyl-5-nitrobenzene

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

3-chloro-2-(2,4-dimethylphenoxy)-1,4-dimethyl-5-nitrobenzene

InChI

InChI=1S/C16H16ClNO3/c1-9-5-6-14(10(2)7-9)21-16-11(3)8-13(18(19)20)12(4)15(16)17/h5-8H,1-4H3

InChI Key

WUWUPKWNUSIFFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C(=C(C=C2C)[N+](=O)[O-])C)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a round bottom reaction flask equipped with a magnetic stirrer, condenser, thermometer and nitrogen inlet was added 50.0 grams (0.23 mol) of 2,5-dimethyl-3,4-dichloronitrobenzene, 38.5 grams (0.32 mol) of 2,4-dimethylphenol, 50 grams (0.36 mol) of potassium carbonate and 125 milliliters of dimethylformamide. The reaction mixture was heated to a temperature of 90° C.-100° C. and maintained at this temperature for a period of 72 hours. The reaction mixture was then cooled, filtered and concentrated to give a dark oil. The dark oil was partitioned between toluene (300 milliliters) and 4% sodium hydroxide (250 milliliters) and then separated. The organic layer was washed with water and brine, dried over Na2SO4 and concentrated to give a dark oil. The dark oil was trituated with hexane and a solid was formed. The solid was washed with cold hexane and vacuum dried to give 47.8 grams (0.16 mol) of 4-(2,4-dimethylphenoxy) 2,5-dimethyl-3-chloronitrobenzene as a tan powder having a melting point of 78° C.-80° C. Elemental analysis of the tan powder indicated the following:
Quantity
50 g
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reactant
Reaction Step One
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38.5 g
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reactant
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50 g
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reactant
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125 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a flask equipped with condenser, stirrer, under nitrogen, was added 3,6-dimethyl-4,5-dichloronitrobenzene (50 g, 0.23 mol), 2,4-dimethylphenol (38.5 g, 0.32 mol), potassium carbonate (50 g, 0.36 mol), and dimethylformamide (125 ml). The resulting mixture was heated at 90°~100° for 72 hours. It was then cooled, filtered, and concentrated to give dark oil. It was partitioned between toluene (300 ml) and 4% sodium hydroxide (250 ml) and then separated. The organic layer was washed with water and brine, dried (Na2SO4) and concentrated to give dark oil. Solid was formed after the oil was trituated with hexane. The solid was washed with cold hexane and vacuum dried to give a tan powder (47.8 g, 0.16 mol); mp 78°~80°.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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